5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-N-propyl-1H-pyrazole-3-carboxamide
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Description
Pyrazoles are a class of compounds that have a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . They are used in various fields, including medicinal chemistry, due to their diverse biological activities.
Synthesis Analysis
Pyrazoles can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of a pyrazole compound consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including reactions with potassium borohydride to form a class of ligands known as scorpionates .Physical and Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound would depend on its specific structure. For example, the compound “5-[(3-fluorophenoxy)methyl]-2-methoxyaniline” has a molecular weight of 247.27, and it is a powder at room temperature .Safety and Hazards
The safety and hazards associated with a pyrazole compound would depend on its specific structure. For example, the compound “5-[(3-fluorophenoxy)methyl]-2-methoxyaniline” has several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H315 (Causes skin irritation) .
Properties
IUPAC Name |
5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-N-propyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c1-2-6-20(7-8-21)16(22)15-10-13(18-19-15)11-23-14-5-3-4-12(17)9-14/h3-5,9-10,21H,2,6-8,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMCSXBFPPWZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)C1=NNC(=C1)COC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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